molecular formula C16H20N4O B11203151 [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl](piperidin-1-yl)methanone

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl](piperidin-1-yl)methanone

Cat. No.: B11203151
M. Wt: 284.36 g/mol
InChI Key: JJMAAVXBLVMYOM-UHFFFAOYSA-N
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Description

1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a triazole ring, a piperidine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The dimethylphenyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the piperidine ring is attached via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, appropriate solvents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activities. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)-1-propanone
  • 1-(3,4-Dimethylphenyl)propan-1-one
  • 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide

Comparison: Compared to these similar compounds, 1-[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERIDINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H20N4O/c1-12-6-7-14(10-13(12)2)20-11-15(17-18-20)16(21)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

JJMAAVXBLVMYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCC3)C

Origin of Product

United States

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